Dopamine D4 Receptor Affinity vs. Other Dopamine Receptor Subtypes
The target compound exhibits measurable binding affinity for the human Dopamine D4 receptor (Ki = 74 nM) [1]. A structurally distinct piperidine-based compound (CHEMBL3818994) demonstrates significantly higher affinity for the rat D4 receptor (Ki = 2.30 nM) and the human 5-HT1A receptor (Ki = 12 nM), while having lower affinity for the D2 receptor (Ki = 49 nM) [2].
| Evidence Dimension | Binding Affinity (Ki) to Dopamine D4 Receptor |
|---|---|
| Target Compound Data | Ki = 74 nM |
| Comparator Or Baseline | CHEMBL3818994 (Piperidine Analog): Ki = 2.30 nM for rat D4, Ki = 49 nM for human D2, Ki = 12 nM for human 5-HT1A |
| Quantified Difference | The comparator has a 32-fold higher affinity for the rat D4 receptor compared to the target's affinity for the human D4 receptor, and a 1.5-fold higher affinity for D2. The target compound lacks published data for D2 and 5-HT1A. |
| Conditions | Target: Antagonist activity at human SP/Myc epitope-tagged muscarinic M4 receptor expressed in HEK293T cells [1]. Comparator: Displacement of [3H]N-methylspiperone from rat D4 receptor expressed in cell membranes [2]. |
Why This Matters
This cross-study comparison highlights a potential trend where modifications to the piperidine scaffold can dramatically alter selectivity profiles across the dopamine receptor family, a critical factor for researchers seeking selective D4 ligands.
- [1] BindingDB. (n.d.). BDBM50030243: CHEMBL3354072 - Affinity Data for D4 Dopamine Receptor. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50030243. View Source
- [2] BindingDB. (n.d.). BDBM50182747: CHEMBL3818994 - Affinity Data for D4, D2, 5-HT1A Receptors. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50182747. View Source
